molecular formula C15H14N6O2S B10984243 N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B10984243
M. Wt: 342.4 g/mol
InChI Key: SHISWPVHHAGOBL-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of phenylpyridazines. This compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its diverse pharmacological activities. The compound’s structure includes an acetylamino group attached to a phenyl ring, which is further connected to a triazolo-pyridazine ring system via a sulfanyl linkage.

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolo-Pyridazine Core: The triazolo-pyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazolo-pyridazine intermediate.

    Attachment of the Acetylamino Group: The final step involves the acetylation of the amino group on the phenyl ring, which is achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other acyl groups using appropriate acylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted acetamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The triazolo-pyridazine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound shares the triazolo-pyridazine core but differs in the substitution pattern on the phenyl ring.

    1,2,4-Triazolo[4,3-a]quinoxaline: Another triazole-containing compound with antiviral and antimicrobial activities, but with a different ring fusion pattern.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H14N6O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C15H14N6O2S/c1-10(22)17-11-2-4-12(5-3-11)18-14(23)8-24-15-7-6-13-19-16-9-21(13)20-15/h2-7,9H,8H2,1H3,(H,17,22)(H,18,23)

InChI Key

SHISWPVHHAGOBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2

Origin of Product

United States

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